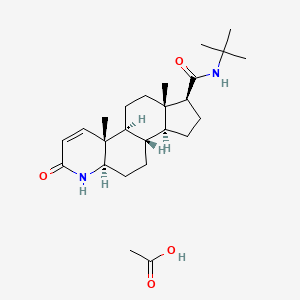
Finasteride (acetate)
Übersicht
Beschreibung
Finasteride is a synthetic 4-azasteroid compound and a specific inhibitor of steroid Type II 5α-reductase . It is used to treat symptoms of benign prostatic hyperplasia (BPH) in men with an enlarged prostate and male pattern hair loss .
Synthesis Analysis
Finasteride can be synthesized from inexpensive luteosterone through six steps of synthetic reaction . The synthesis process has the advantages of inexpensive and easily available raw materials and stable yield .Molecular Structure Analysis
Finasteride’s molecular formula is C23H36N2O2 . The morphological structure of the finasteride is converted into an amorphous or a molecular solution state and lost its original crystallographic structure when finasteride is combined with dispersion carriers .Chemical Reactions Analysis
Finasteride undergoes decomposition under forced degradation conditions . The alkaline degradation kinetics of the drug were evaluated and could be best described as second-order kinetics .Physical And Chemical Properties Analysis
Finasteride is practically insoluble in water and belongs to the Class II drugs of the BCS (poor solubility and high permeability) . Solid dispersions are a successful strategy to improve drug release of poorly water-soluble drugs such as finasteride .Wissenschaftliche Forschungsanwendungen
Androgenetic Alopecia
Finasteride is widely used for the treatment of androgenetic alopecia (AGA) in men. It inhibits the conversion of testosterone to dihydrotestosterone, implicated in AGA. Finasteride has shown efficacy in increasing hair growth and preventing further hair loss in clinical trials (Kaufman et al., 1998), (Leyden et al., 1999). It's effective for frontal scalp hair thinning as well as the vertex area.
Hirsutism Treatment
Finasteride has been used in the treatment of hirsutism. It's compared with other antiandrogens for its efficacy in reducing excessive hair growth in women, showing similar effectiveness (Fruzzetti et al., 1999), (Beigi et al., 2004).
Prostate Cancer and Benign Prostatic Hyperplasia (BPH)
Finasteride is used in the treatment of symptomatic benign prostatic hyperplasia. It reduces prostate gland enlargement and has been discussed for its potential use in prostate cancer treatment (Sudduth & Koronkowski, 1993), (Thompson et al., 2003).
Molecular and Cellular Research
On a molecular level, finasteride's impact on androgen receptor expression and nerve density has been studied, providing insights into its mechanism of action and side effects (di Loreto et al., 2014), (Bologna et al., 1995).
Use in Women
Finasteride's efficacy in postmenopausal women with AGA has been a subject of study. Some trials have shown improvement in scalp hair, while others did not find it effective (Trüeb, 2004), (Price et al., 2000).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide;acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O2.C2H4O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4;1-2(3)4/h11,13-18H,6-10,12H2,1-5H3,(H,24,26)(H,25,27);1H3,(H,3,4)/t14-,15-,16-,17+,18+,22-,23+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWQSECJQBIRJR-ZNBOUQNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CC[C@@H]4[C@@]3(C=CC(=O)N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




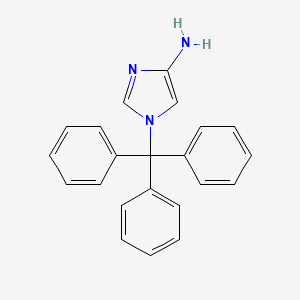
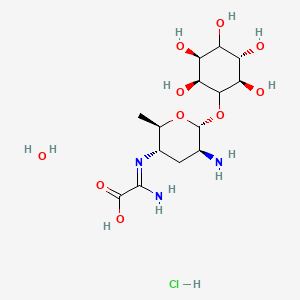
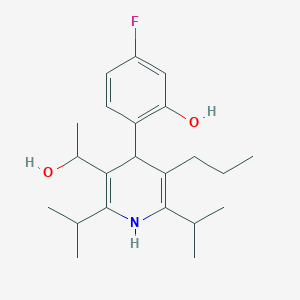
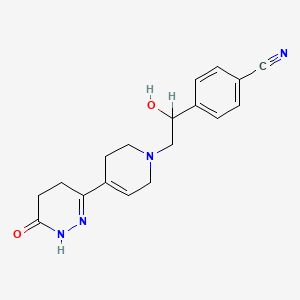
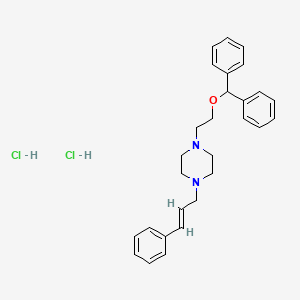
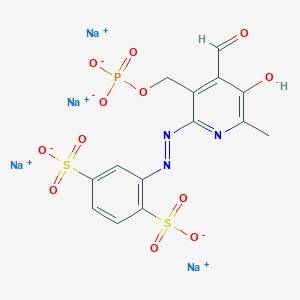
![5-[1-[(2-Aminophenyl)imino]ethyl]-1,6-dihydroxy-4-methyl-2(1H)-pyridinone](/img/structure/B1139409.png)
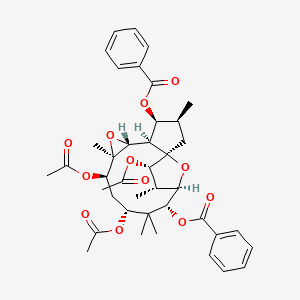

![N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B1139415.png)


![4-(1,3-Dihydroxypropan-2-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B1139422.png)